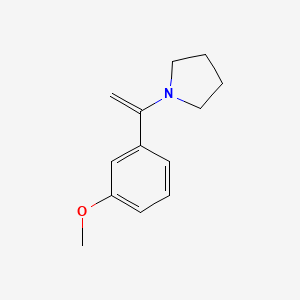

1-Methoxy-3-(1-pyrrolidinylvinyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-[1-(3-methoxyphenyl)ethenyl]pyrrolidine |

InChI |

InChI=1S/C13H17NO/c1-11(14-8-3-4-9-14)12-6-5-7-13(10-12)15-2/h5-7,10H,1,3-4,8-9H2,2H3 |

InChI Key |

PPNCNNAJWWGPDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C)N2CCCC2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Methoxy 3 1 Pyrrolidinylvinyl Benzene

Retrosynthetic Analysis: Key Disconnections and Precursors

Retrosynthetic analysis of 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene identifies several logical disconnections. The most apparent disconnection is at the C-N bond of the enamine, suggesting a reaction between a vinyl ketone precursor and pyrrolidine (B122466). A second approach involves disconnecting the C=C double bond, pointing towards olefination strategies. A third key disconnection can be made at the aryl-vinyl bond, suggesting cross-coupling reactions.

Key Disconnections:

C(vinyl)-N Bond: This disconnection leads back to 1-(3-methoxyphenyl)ethan-1-one (3-methoxyacetophenone) and pyrrolidine. This is the most direct and classical approach to enamine synthesis.

C=C Double Bond: This disconnection suggests olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction. The precursors would be 3-methoxybenzaldehyde and a phosphorus-stabilized pyrrolidinylmethyl species.

Aryl-C(vinyl) Bond: This disconnection points towards palladium-catalyzed cross-coupling reactions. Precursors would include a halogenated methoxybenzene (e.g., 3-bromoanisole or 3-iodoanisole) and a suitable vinylating agent such as N-vinylpyrrolidine or its organometallic derivatives.

These disconnections lead to a set of readily available starting materials, as detailed in the table below.

Table 1: Potential Precursors for this compound

| Disconnection Strategy | Precursor 1 | Precursor 2 |

|---|---|---|

| C(vinyl)-N Bond Formation | 3-Methoxyacetophenone | Pyrrolidine |

| C=C Bond Formation (Olefination) | 3-Methoxybenzaldehyde | (Pyrrolidin-1-ylmethyl)triphenylphosphonium salt or Diethyl (pyrrolidin-1-ylmethyl)phosphonate |

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to the target molecule. nih.govacs.org

The Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation, can be adapted for the synthesis of this compound. enamine.net This would typically involve the coupling of an aryl halide with an organoboron compound. nih.gov A plausible route is the reaction of 3-methoxyphenylboronic acid with a 1-(1-pyrrolidinyl)vinyl halide. Alternatively, and perhaps more convergently, 3-bromoanisole could be coupled with a vinylboronate ester derivative of pyrrolidine.

Table 2: Proposed Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 3-Bromoanisole | Aryl coupling partner |

| Boron Reagent | (E)-1-(pyrrolidin-1-yl)prop-1-en-2-ylboronic acid MIDA ester | Vinyl coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Catalyzes the cross-coupling |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid/ester |

| Solvent | Toluene/H₂O, Dioxane, or DMF | Reaction medium |

The Heck reaction provides a direct method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this context, 3-bromoanisole or 3-iodoanisole could be coupled with N-vinylpyrrolidine in the presence of a palladium catalyst and a base. youtube.com The reaction typically favors the formation of the more substituted alkene.

An alternative, though less common due to the toxicity of tin compounds, is the Stille coupling. This would involve the reaction of 3-bromoanisole with a pyrrolidinyl-substituted vinyl stannane, such as 1-(1-(tributylstannyl)vinyl)pyrrolidine.

Table 3: Proposed Conditions for Heck Reaction

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 3-Iodoanisole | Aryl source |

| Alkene | N-vinylpyrrolidine | Vinyl source |

| Palladium Catalyst | Pd(OAc)₂ | Catalyst precursor |

| Ligand | PPh₃ or P(o-tolyl)₃ | Stabilizes the palladium catalyst |

| Base | Et₃N or K₂CO₃ | Neutralizes HX byproduct |

| Solvent | DMF or Acetonitrile | Reaction medium |

A two-step approach via Sonogashira coupling offers another synthetic route. organic-chemistry.orgwikipedia.orgsynarchive.com This strategy involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgopenochem.org

First, 3-bromoanisole would be coupled with a protected alkyne, such as ethynyltrimethylsilane. After deprotection, the resulting 1-ethynyl-3-methoxybenzene can undergo a hydroamination reaction with pyrrolidine to yield the target enamine. Alternatively, the terminal alkyne can be converted to an ynamide, which is then stereoselectively reduced to the Z- or E-enamine.

Step 1: Sonogashira Coupling

Reactants: 3-Bromoanisole, Trimethylsilylacetylene

Catalysts: Pd(PPh₃)₂Cl₂, CuI

Base/Solvent: Et₃N/THF

Product: 1-((Trimethylsilyl)ethynyl)-3-methoxybenzene

Step 2: Deprotection and Hydroamination/Reduction

Deprotection: K₂CO₃ in Methanol

Hydroamination: The resulting 1-ethynyl-3-methoxybenzene is reacted with pyrrolidine, often with a metal catalyst (e.g., gold or ruthenium) to facilitate the addition across the triple bond.

Enamine Formation via Knoevenagel Condensation and Subsequent Reduction-Amination

The most direct and traditional method for synthesizing enamines is the acid-catalyzed condensation of a ketone with a secondary amine. youtube.comwikipedia.org In this case, 3-methoxyacetophenone reacts with pyrrolidine, typically with azeotropic removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. youtube.com A base then removes a proton from the alpha-carbon to yield the final enamine product. masterorganicchemistry.com

While a Knoevenagel condensation, which typically involves an active methylene compound, is not directly applicable for this specific transformation, the principles of carbonyl activation and subsequent nucleophilic attack are related. wikipedia.orgsigmaaldrich.com A more complex, multi-step route could involve a Knoevenagel condensation of 3-methoxybenzaldehyde with an active methylene compound (e.g., malononitrile), followed by reduction of the double bond and the nitrile groups, and subsequent N-alkylation to form the pyrrolidine ring, though this is a far more convoluted pathway than direct condensation.

A more relevant multi-step process is reductive amination. While typically used to convert carbonyls to saturated amines, the intermediate iminium ion is the same as in enamine formation. chemistrysteps.comglasp.cowikipedia.org By controlling the reaction conditions and omitting a reducing agent like NaBH₃CN, the elimination to the enamine is favored over reduction. masterorganicchemistry.com

Table 4: Conditions for Direct Enamine Synthesis

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Ketone | 3-Methoxyacetophenone | Carbonyl precursor |

| Amine | Pyrrolidine | Nitrogen source |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Acetic Acid | Acid catalyst to facilitate dehydration |

| Solvent | Toluene or Benzene (B151609) | Allows for azeotropic removal of water |

| Apparatus | Dean-Stark trap | To remove water and drive the reaction |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Strategies

Olefination reactions provide a powerful means to construct the vinyl moiety of the target molecule.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound, 3-methoxybenzaldehyde would be treated with the ylide generated from (pyrrolidin-1-ylmethyl)triphenylphosphonium bromide. The ylide is typically formed in situ using a strong base. commonorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. nih.govwikipedia.orgalfa-chemistry.com This reaction often provides excellent stereoselectivity, favoring the (E)-alkene. nrochemistry.comtcichemicals.com The synthesis would involve reacting 3-methoxybenzaldehyde with the anion of diethyl (pyrrolidin-1-ylmethyl)phosphonate, generated by a base like sodium hydride (NaH). researchgate.net

Table 5: Reagents for Wittig and HWE Reactions

| Reaction | Carbonyl Component | Phosphorus Reagent | Base | Typical Solvent |

|---|---|---|---|---|

| Wittig | 3-Methoxybenzaldehyde | (Pyrrolidin-1-ylmethyl)triphenylphosphonium bromide | n-BuLi, NaH, or t-BuOK | THF, DMSO |

| HWE | 3-Methoxybenzaldehyde | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | NaH, K₂CO₃ | THF, DME |

These olefination strategies offer a reliable alternative to cross-coupling and direct condensation methods, allowing for the controlled formation of the carbon-carbon double bond.

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-methoxyphenyl)ethan-1-one (3-Methoxyacetophenone) |

| 3-Methoxybenzaldehyde |

| 3-Bromoanisole |

| 3-Iodoanisole |

| (Pyrrolidin-1-ylmethyl)triphenylphosphonium bromide |

| Diethyl (pyrrolidin-1-ylmethyl)phosphonate |

| N-vinylpyrrolidine |

| 3-methoxyphenylboronic acid |

| Pyrrolidine |

| Ethynyltrimethylsilane |

| 1-Ethynyl-3-methoxybenzene |

| Malononitrile |

| Sodium hydride |

| p-Toluenesulfonic acid |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

Multi-Step Synthetic Routes from Readily Available Aromatic Precursors

The construction of this compound is efficiently achieved through a multi-step sequence starting from simple, commercially available aromatic compounds. A common and logical pathway involves the synthesis of a key ketone intermediate, 3-methoxyacetophenone, followed by a condensation reaction to form the target enamine. The directing effects of substituents on the benzene ring are crucial in planning the sequence of reactions to ensure the desired substitution pattern. youtube.comlibretexts.org

A representative synthetic route can be conceptualized starting from anisole (B1667542). The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution. To achieve the desired meta-substitution pattern relative to the methoxy group, a Friedel-Crafts acylation is employed to introduce an acetyl group. The acetyl group, being a meta-director, deactivates the ring but directs subsequent reactions appropriately if needed. libretexts.org However, for this synthesis, the primary goal is the installation of the acetyl group itself.

The key steps are outlined below:

Friedel-Crafts Acylation of Anisole: Anisole is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a mixture of methoxyacetophenone isomers. The para-isomer (4-methoxyacetophenone) is typically the major product due to less steric hindrance. However, the desired meta-isomer (3-methoxyacetophenone) can be obtained, often requiring separation from the other isomers or by choosing a different starting material like 1-methoxy-3-methylbenzene followed by oxidation. nih.gov A more direct, albeit less common, route might involve starting with 3-bromoanisole and proceeding through a Grignard or other organometallic intermediate.

Enamine Formation: The crucial step is the condensation of the 3-methoxyacetophenone intermediate with the secondary amine, pyrrolidine. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. It is typically catalyzed by a Brønsted or Lewis acid to facilitate the removal of water and drive the equilibrium towards the enamine product. The removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is critical for achieving a high yield.

| Step | Reaction | Starting Material | Reagents | Key Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | 3-Methoxyacetophenone | Introduction of the acetyl group at the meta-position to the methoxy group. |

| 2 | Condensation/Dehydration | 3-Methoxyacetophenone | Pyrrolidine, p-Toluenesulfonic acid (catalyst) | This compound | Formation of the target enamine structure. |

This multi-step approach provides a reliable and scalable method for the synthesis of this compound from basic aromatic precursors.

Catalyst Design and Optimization for Enhanced Stereoselectivity and Yield

Catalyst Function and Optimization:

The primary function of the catalyst in this condensation is to protonate the carbonyl oxygen of the ketone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. The subsequent dehydration of the carbinolamine intermediate is also acid-catalyzed.

Brønsted Acids: Simple acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are commonly used. Optimization involves adjusting the catalyst loading; too little catalyst results in slow reaction times, while too much can lead to side reactions like polymerization of the enamine.

Lewis Acids: Lewis acids such as titanium(IV) chloride (TiCl₄), zinc chloride (ZnCl₂), or magnesium bromide (MgBr₂) can be highly effective. They coordinate to the carbonyl oxygen, activating the ketone. TiCl₄ is particularly efficient at promoting the reaction and acting as a dehydrating agent.

Heterogeneous Catalysts: Solid acid catalysts like acidic resins (e.g., Amberlyst-15) or zeolites can also be employed. These offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with green chemistry principles.

Stereoselectivity Considerations:

For this compound, two geometric isomers (E and Z) are possible due to the double bond. The thermodynamic product, which is typically the more stable E-isomer with less steric hindrance, is usually favored, especially under equilibrium conditions. Catalyst design can influence the kinetic E/Z ratio. Bulky catalysts might favor the formation of the less hindered isomer. While not a primary concern for this specific molecule, in asymmetric synthesis, chiral catalysts, including chiral Brønsted acids or metal complexes with chiral ligands, are designed to control the facial selectivity of nucleophilic attack on prochiral ketones or imines, leading to enantioenriched products. nih.govnii.ac.jpnih.govmdma.ch

The following table details catalyst systems and their potential impact on the synthesis:

| Catalyst Type | Example | Role in Optimization | Potential Advantages |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Optimizing catalyst loading (typically 0.1-5 mol%) balances reaction rate and minimizes side reactions. | Cost-effective and readily available. |

| Lewis Acid | Titanium(IV) chloride (TiCl₄) | Stoichiometric amounts can act as both catalyst and dehydrating agent, driving the reaction to completion at lower temperatures. | High efficiency and yield, often under mild conditions. |

| Heterogeneous Acid | Amberlyst-15 | Facilitates continuous flow processes and simplifies product work-up. | Reusable, reducing waste and cost. |

| Organocatalyst | Chiral Phosphoric Acids | Primarily used for enantioselective variants; could subtly influence E/Z ratio in this case. | Enables metal-free asymmetric synthesis for related chiral compounds. |

Green Chemistry Approaches in Synthesis: Solvent-Free and Biocatalytic Methods

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. These approaches are highly applicable to the synthesis of this compound.

Solvent-Free Synthesis:

One of the most effective green strategies is the elimination of volatile organic solvents. The condensation of 3-methoxyacetophenone and pyrrolidine can potentially be carried out under solvent-free (neat) conditions. scirp.orgresearchgate.net

Methodology: The reaction can be performed by simply mixing the ketone and the amine, with a catalytic amount of a solid acid, and heating the mixture. Applying a vacuum can facilitate the removal of the water byproduct, driving the reaction to completion. scirp.org This approach adheres to the principles of atom economy and reduces solvent-related waste and toxicity. semanticscholar.org

Mechanochemistry: Another solvent-free technique involves mechanochemical activation, such as ball milling. The mechanical energy from grinding the reactants together can provide the activation energy for the reaction to proceed, often at room temperature and without any solvent.

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Solvent | Toluene, Hexane, etc. | None |

| Waste | Solvent waste requiring disposal/recycling. | Minimal, primarily water byproduct. |

| Energy Input | Heating to reflux for azeotropic removal of water. | Heating neat reactants or mechanical energy (milling). |

| Work-up | Solvent evaporation, extraction. | Direct distillation or crystallization of the product. |

Biocatalytic Methods:

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions (typically in aqueous media at ambient temperature and neutral pH). acsgcipr.org While a specific enzyme for the direct synthesis of this compound may not be commercially available, the principles of biocatalysis offer a promising future direction.

Engineered Enzymes: Enzymes such as imine reductases, amine dehydrogenases, or transaminases are used extensively for the synthesis of chiral amines. semanticscholar.orgresearchgate.netrsc.org Through directed evolution and protein engineering, it is conceivable to develop an enzyme (a "condensase" or "hydro-lyase") that could catalyze the specific condensation of 3-methoxyacetophenone and pyrrolidine.

Cascade Reactions: A biocatalytic cascade could be designed where one enzyme synthesizes a precursor that is then converted by a second enzyme to the final product in a one-pot process. nih.gov For example, an alcohol dehydrogenase could reduce a different precursor to the required ketone, which is then acted upon by an enamine-forming enzyme.

The use of biocatalysis represents an advanced green approach that can lead to highly pure products with minimal environmental impact, as enzymes themselves are biodegradable and produced from renewable resources. acsgcipr.orgrsc.org

Elucidation of Reaction Chemistry and Mechanistic Pathways

Electrophilic Addition Reactions: Regioselectivity and Stereochemistry

Enamines are electron-rich alkenes, making them susceptible to attack by electrophiles. The regioselectivity of electrophilic addition to 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene is dictated by the electronic character of the enamine. Resonance delocalization of the nitrogen lone pair into the double bond increases the electron density at the α-carbon (the carbon atom not directly attached to the nitrogen), making it the primary site of electrophilic attack. wikipedia.orgchemistrysteps.com This is analogous to the well-established Stork enamine alkylation and acylation reactions. videolectures.netyoutube.com

The reaction proceeds through an initial attack of the enamine's α-carbon on an electrophile (E+), forming a resonance-stabilized iminium ion intermediate. Subsequent hydrolysis of this iminium salt regenerates the carbonyl group, yielding an α-substituted ketone. libretexts.org

The stereochemistry of the addition can be influenced by the steric bulk of the reactants and the reaction conditions. The electrophile can approach the planar enamine from either face. youtube.com If the enamine or the electrophile is chiral, or if a chiral catalyst is employed, diastereoselective or enantioselective addition can be achieved. For non-chiral reactants, a racemic mixture of products is typically expected if a new stereocenter is formed. libretexts.orglibretexts.org

Table 1: Regioselectivity in Electrophilic Addition Reactions

| Electrophile | Predicted Major Product after Hydrolysis |

|---|---|

| Methyl Iodide | 1-(3-methoxyphenyl)propan-1-one |

| Benzyl Bromide | 1-(3-methoxyphenyl)-3-phenylpropan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder): Scope and Limitations

In the context of cycloaddition reactions, this compound, as an electron-rich alkene, is an excellent dienophile for inverse-electron-demand Diels-Alder reactions. wikipedia.org However, it can also participate as the 2π component in normal-demand Diels-Alder reactions with electron-deficient dienes. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with a high degree of stereochemical control. wikipedia.orgrsc.org

The scope of these reactions is broad, allowing for the formation of complex polycyclic structures. mdpi.com The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, though this is not always the case. wikipedia.org

Limitations can arise from the stability of the enamine. Enamines are sensitive to hydrolysis, and the conditions required for some Diels-Alder reactions (e.g., high temperatures) might lead to decomposition. acs.org Furthermore, steric hindrance from the pyrrolidine (B122466) ring and the substituted benzene (B151609) ring can influence the rate and feasibility of the cycloaddition. wikipedia.org Aza-Diels-Alder reactions, where a nitrogen atom is part of the diene or dienophile, are also a possibility. wikipedia.org

Table 2: Predicted Diels-Alder Reactivity

| Diene | Reaction Type | Expected Product Class |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Normal Demand | Substituted cyclohexene |

Nucleophilic Reactivity at the Enamine Moiety

The defining characteristic of enamines, including this compound, is the nucleophilicity of the α-carbon. wikipedia.org This reactivity stems from the resonance contribution of the nitrogen lone pair, which increases the electron density at this position. chemistrysteps.com This makes enamines effective carbon nucleophiles in a variety of reactions, serving as enolate equivalents under milder, neutral conditions. libretexts.org

Common applications of this nucleophilicity include:

Alkylation: Reaction with alkyl halides in an SN2 fashion. masterorganicchemistry.com

Acylation: Reaction with acyl halides or anhydrides to form β-dicarbonyl compounds. libretexts.org

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. chemistrysteps.comyoutube.com

The reactivity can be quantified and compared using parameters like the Mayr nucleophilicity scale. nih.gov The pyrrolidine moiety in this compound is known to form highly nucleophilic enamines. wikipedia.org

Table 3: Comparison of Enamine Nucleophilicity with Other Nucleophiles (Illustrative)

| Nucleophile | Mayr Nucleophilicity Parameter (N) (Illustrative) |

|---|---|

| This compound | High |

| Enolate of Acetone | Moderate |

Oxidation and Reduction Profiles of the Conjugated System

Enamines are electron-rich molecules and are therefore susceptible to oxidation. acs.org Electrochemical studies on various enamines have shown that they can undergo oxidation to form radical cations. acs.org These reactive intermediates can then participate in a range of transformations, including dimerization or reaction with other nucleophiles. wikipedia.org Oxidative coupling of enamines with other species, such as enol silanes, can be achieved using reagents like ceric ammonium nitrate. wikipedia.org

The reduction of the enamine double bond in this compound would lead to the corresponding saturated amine. This transformation typically requires catalytic hydrogenation or the use of reducing agents like sodium borohydride, often after conversion to the more reactive iminium ion. The conjugated system, including the aromatic ring, can also be reduced under more forcing conditions.

Table 4: Oxidation and Reduction Products

| Reaction | Reagent | Expected Product |

|---|---|---|

| Oxidation | Ceric Ammonium Nitrate | Dimerized or coupled products |

Investigation of Acid-Catalyzed Transformations and Rearrangements

Enamines are generally unstable in the presence of acid and water. acs.org The acid-catalyzed hydrolysis of this compound would readily convert it back to its parent ketone, 3-methoxyacetophenone, and pyrrolidine. libretexts.org The mechanism involves protonation of the α-carbon to form an iminium ion, which is then attacked by water. organicchemistrytutor.com

Under anhydrous acidic conditions, other transformations are possible. For instance, rearrangements can occur, although these are less common for simple enamines. More complex enamine structures can undergo rearrangements like the Hofmann or Curtius rearrangements, though these are not directly applicable to this specific compound. youtube.com The primary acid-catalyzed reaction for this compound remains hydrolysis.

Metal-Catalyzed Transformations: Complexation and Ligand Effects

The combination of enamine chemistry with transition metal catalysis has emerged as a powerful strategy for chemical synthesis. nih.govresearchgate.net In these dual catalytic systems, the enamine acts as the nucleophile, while the transition metal activates the electrophile. nih.gov For example, in a palladium-catalyzed allylic alkylation, the enamine of 1-Methoxy-3-(1-pyrrolidinyl)benzene could attack a π-allyl palladium complex.

The nitrogen atom and the π-system of the enamine can also act as ligands, coordinating to a metal center. This complexation can influence the reactivity of the enamine and is a key aspect of some metal-catalyzed transformations. The choice of metal and the ligands attached to it can have a profound effect on the efficiency, regioselectivity, and stereoselectivity of the reaction. Manganese-catalyzed reactions, for instance, have been used in the synthesis of amines and imines. acs.org

Detailed Mechanistic Investigations Using Kinetic Isotope Effects and Spectroscopic Interrogation

The mechanisms of reactions involving this compound can be elucidated using advanced techniques. The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction. nih.gov By replacing a hydrogen atom at a specific position with deuterium, one can measure the effect on the reaction rate. For example, a significant KIE upon deuterating the α-carbon would suggest that the C-H bond at this position is broken in the rate-determining step. acs.orgresearchgate.netnih.gov

Spectroscopic interrogation plays a crucial role in identifying and characterizing reactive intermediates. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation of the enamine itself and its subsequent reaction intermediates, such as the iminium ion. manchester.ac.uk In some cases, with stable enamines, it is possible to directly observe the enamine intermediate crystallographically. acs.org Theoretical studies using density functional theory (DFT) can also provide insights into the transition states and reaction pathways. researchgate.net

Photochemical Reactivity and Excited State Behavior of this compound

Upon absorption of ultraviolet or visible light, this compound is promoted to an electronically excited state. The nature of this excited state, whether it is a singlet (S₁) or a triplet (T₁), and its subsequent decay pathways will dictate the observable photochemical reactions. The primary photochemical processes anticipated for this molecule include electrocyclization and E/Z isomerization, which are common reactions for enamines and stilbene-like molecules.

One of the key potential reactions is a 6π-electrocyclization. This type of reaction is well-documented for N-aryl enamines, leading to the formation of dihydroindole or related heterocyclic structures. acs.org In the case of this compound, the vinyl group and the benzene ring constitute the 6π-electron system necessary for this cyclization. The reaction is believed to proceed from the triplet excited state of the enamine, which undergoes a conrotatory ring closure to form a zwitterionic intermediate. acs.org This intermediate then undergoes subsequent thermal reactions, such as hydrogen shifts, to yield the final stable product. The quantum yield of such photocyclization reactions can be influenced by various factors, including the solvent and the temperature. For some N-aryl enamines, the quantum yields for product formation are dependent on the decay kinetics of the zwitterionic intermediates and can be affected by competing processes like cis-trans isomerization. acs.org

Another plausible photochemical pathway is E/Z isomerization around the carbon-carbon double bond of the vinyl group. This process is a common deactivation pathway for many unsaturated molecules upon photoexcitation. The quantum yield and the photostationary state (the equilibrium ratio of E and Z isomers under irradiation) would depend on the excitation wavelength and the nature of the excited states involved.

The excited state dynamics of molecules with similar electronic structures have been investigated using techniques like transient absorption spectroscopy. princeton.eduacs.org Such studies on related systems reveal complex dynamics involving excited-state proton transfer and excimer formation, which can be influenced by solvent polarity. frontiersin.orgnih.gov For this compound, it is conceivable that the charge-transfer character of the excited state, enhanced by the electron-donating substituents, could lead to complex solvent-dependent photophysical behavior.

The table below summarizes the expected photochemical reactions and the typical quantum yields observed for analogous compounds.

| Photochemical Reaction | Probable Intermediate | Typical Quantum Yield (Φ) for Analogous Systems |

| 6π-Electrocyclization | Triplet Zwitterion | 0.1 - 0.5 |

| E/Z Isomerization | Singlet or Triplet Biradicaloid | 0.2 - 0.6 |

It is important to note that these values are based on studies of structurally related N-aryl enamines and may not be directly applicable to this compound. acs.org Experimental studies, including steady-state and time-resolved spectroscopy, would be necessary to fully elucidate the photochemical reactivity and excited state dynamics of this specific compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within the "1-Methoxy-3-(1-pyrrolidinylvinyl)benzene" molecule. The expected chemical shifts are influenced by the electron-donating effects of the methoxy (B1213986) and pyrrolidinyl groups and the anisotropic effects of the benzene (B151609) ring.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic (C2-H, C4-H, C5-H, C6-H) | 6.7 - 7.3 | m | |

| Vinylic (=CH) | 4.5 - 5.5 | s | |

| Methoxy (-OCH₃) | ~3.8 | s | |

| Pyrrolidinyl (α-CH₂) | 3.0 - 3.4 | t | 6.0 - 7.0 |

| Pyrrolidinyl (β-CH₂) | 1.8 - 2.1 | p | 6.0 - 7.0 |

Expected ¹³C NMR Spectral Data:

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic (C-O) | 158 - 161 |

| Aromatic (C-C=) | 138 - 142 |

| Vinylic (=C-N) | 135 - 145 |

| Aromatic (CH) | 105 - 130 |

| Vinylic (=CH₂) | 90 - 100 |

| Methoxy (-OCH₃) | 54 - 56 |

| Pyrrolidinyl (α-CH₂) | 47 - 52 |

| Pyrrolidinyl (β-CH₂) | 24 - 27 |

2D NMR Techniques: COSY, HSQC, HMBC for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent aromatic protons on the benzene ring and between the α- and β-protons of the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the methoxy protons to the methoxy carbon.

NOESY/ROESY for Stereochemical Assignment and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons. For "this compound," these techniques could be used to determine the preferred conformation around the C-N bond of the enamine moiety and the orientation of the methoxy group relative to the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C=C stretching of the vinyl and aromatic groups, and C-N stretching of the pyrrolidinyl group.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, with strong signals anticipated for the symmetric vibrations of the aromatic ring and the C=C double bond.

Expected Vibrational Frequencies:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=C (Vinyl) | Stretching | 1620 - 1680 |

| C-O (Methoxy) | Stretching | 1000 - 1300 (asymmetric and symmetric) |

| C-N (Pyrrolidinyl) | Stretching | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For "this compound" (C₁₃H₁₇NO), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 204.1383 |

| [M+Na]⁺ | 226.1202 |

X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters

Should a suitable single crystal of "this compound" be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles in the solid state. It would also reveal details about the planarity of the enamine system and the conformation of the pyrrolidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation involving the benzene ring, the vinyl group, and the nitrogen atom of the pyrrolidine ring is expected to result in absorption bands in the UV region. The methoxy group, as an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted vinylbenzene.

Expected UV-Vis Absorption Maxima:

| Transition | Expected λₘₐₓ (nm) |

| π → π* | 250 - 350 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are formed)

Circular dichroism spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the molecular asymmetry of the compound. While specific data for derivatives of this compound is unavailable, the principles of how CD spectroscopy would be applied for the determination of enantiomeric purity and absolute configuration are well-established for chiral amines and related structures.

Determination of Enantiomeric Purity:

The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample, which is known as the enantiomeric excess (ee). To determine the enantiomeric purity of a hypothetical chiral derivative of this compound, a calibration curve would first be constructed. This involves preparing samples with known enantiomeric excesses and measuring their corresponding CD signals at a specific wavelength (typically at the maximum of a Cotton effect). The CD signal of a sample with an unknown enantiomeric composition can then be measured and its enantiomeric excess determined by interpolation from the calibration curve. High-performance liquid chromatography coupled with a CD detector (HPLC-CD) can also be a powerful tool for the quantitative determination of enantiomeric impurities.

Determination of Absolute Configuration:

Assigning the absolute configuration (R or S) of a chiral center is a more complex application of chiroptical spectroscopy. The sign of the Cotton effect (positive or negative) in a CD spectrum is related to the absolute configuration of the molecule. However, empirical rules or computational methods are often necessary to make an unambiguous assignment.

One common approach is the formation of a derivative with a known chromophore, which can lead to predictable CD spectra. For chiral amines, derivatization to form imines can be employed. The resulting imine may exhibit a characteristic CD spectrum from which the absolute configuration of the original amine can be deduced.

Alternatively, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for both possible enantiomers, the absolute configuration can be assigned with a high degree of confidence.

In the absence of experimental data for chiral derivatives of this compound, the following table illustrates the type of data that would be generated in a chiroptical study of a hypothetical chiral derivative.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Enantiomer | Specific Rotation [α]D (deg) | CD Maximum (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | Positive | 280 | Positive |

| (S)-enantiomer | Negative | 280 | Negative |

Computational and Theoretical Chemistry of 1 Methoxy 3 1 Pyrrolidinylvinyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene, DFT calculations are employed to determine the most stable (ground state) geometry by minimizing the electronic energy. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which offers a good balance between accuracy and computational cost. nih.govd-nb.info

The geometry optimization process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations typically show significant delocalization of the nitrogen lone pair from the pyrrolidine (B122466) ring across the vinyl bridge to the benzene (B151609) ring, a characteristic feature of enamines. This delocalization influences the molecule's electronic properties and reactivity.

Furthermore, DFT is used to calculate fundamental energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the enamine moiety (pyrrolidinylvinyl group), while the LUMO is distributed over the methoxybenzene ring.

Table 1: Calculated Energetic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Value |

|---|---|

| Total Electronic Energy (Hartree) | -728.543 |

| HOMO Energy (eV) | -5.21 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

| Dipole Moment (Debye) | 2.87 |

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameters, are utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods can serve as a benchmark for DFT results, particularly for calculating reaction barriers and non-covalent interactions. For aromatic systems like the benzene derivatives, these high-level calculations can provide very accurate electronic energies and properties. arxiv.orgrsc.org

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for considerable conformational flexibility. The orientation of the methoxy (B1213986) group, the pyrrolidine ring, and the vinyl substituent relative to the benzene ring can all vary.

Computational conformational analysis is used to identify the different stable conformers and the energy barriers that separate them. This is typically done by performing a systematic scan of the potential energy surface (PES) through rotation around key dihedral angles. For each rotational step, the energy of the molecule is calculated, leading to a map of the energy landscape. This analysis often reveals that only one or two conformations are significantly populated at room temperature due to steric hindrance and electronic effects. colostate.edu For instance, the planarity of the enamine system is often favored to maximize π-delocalization, but this can be counteracted by steric clashes between the pyrrolidine ring and the aromatic protons.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental data and aids in structure elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants. epstem.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). nih.gov Such calculations can predict both ¹H and ¹³C NMR spectra with high accuracy, helping to assign specific peaks to individual atoms within the molecule. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Atoms

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (vinyl, α to ring) | 139.5 |

| C (vinyl, β to ring) | 98.2 |

| C (ipso, attached to vinyl) | 138.1 |

| C (ipso, attached to OMe) | 160.1 |

| C (methoxy) | 55.4 |

IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical infrared (IR) spectrum. The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net Key predicted vibrations for this compound would include the C=C stretching of the enamine and aromatic ring, C-O stretching of the methoxy group, and C-N stretching of the pyrrolidine ring.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.govresearchgate.net For this compound, TD-DFT calculations typically predict strong π → π* transitions responsible for its primary absorption bands. The calculations can identify which molecular orbitals are involved in the main electronic transitions, providing insight into the nature of the absorption. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a solution. MD simulations model the movements of atoms over time based on a classical force field. researchgate.net

For this compound, MD simulations can be used to explore its solvation structure in different solvents, its diffusion characteristics, and the nature of intermolecular interactions. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are well-suited for simulating aromatic and organic molecules. researchgate.net Simulations can reveal how solvent molecules arrange around the solute and how the solute's conformation might change in solution compared to the gas phase. These simulations are crucial for understanding properties like solubility and how the molecule interacts with other molecules in a mixture. researchgate.net

Reaction Mechanism Prediction and Transition State Characterization via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For a reactive species like an enamine, theoretical methods can be used to explore potential reaction pathways, for instance, in reactions with electrophiles.

By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and, crucially, transition states can be located. Transition state theory allows for the calculation of activation energies (reaction barriers) from the energy difference between the reactants and the transition state. This information is vital for predicting reaction rates and understanding selectivity. Frequency calculations are performed to characterize these stationary points; a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

No Specific Research Found for this compound

Extensive searches for computational and theoretical chemistry studies on the chemical compound this compound have yielded no specific research findings. As a result, a detailed article on its charge distribution, reactivity descriptors, aromaticity, and π-electron delocalization, as per the requested outline, cannot be generated at this time.

The investigation for scholarly articles and data pertaining to Fukui functions, electrostatic potential, and specific measures of aromaticity for this compound did not return any relevant results. General principles of computational chemistry, such as the role of Fukui functions in predicting reactivity and the criteria for aromaticity, are well-established in the scientific literature. However, the application of these principles to this compound has not been documented in the available resources.

Without specific computational data, any discussion on the electronic properties and reactivity of this particular molecule would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further theoretical studies are necessary to elucidate the specific computational and theoretical characteristics of this compound.

Exploration of Chemical Applications and Materials Science Potential

A Versatile Building Block in Complex Organic Synthesis

The unique structural features of 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene, namely the electron-donating methoxy (B1213986) group and the nucleophilic enamine moiety, render it a highly reactive and versatile intermediate in organic synthesis.

Precursor for Heterocyclic Compounds

The pyrrolidinylvinyl group in this compound serves as a key synthon for the construction of various heterocyclic frameworks. The inherent nucleophilicity of the enamine allows it to readily participate in cyclization reactions with a range of electrophilic partners. For instance, its reaction with α,β-unsaturated ketones or esters can lead to the formation of substituted pyridines and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Reagent in Tandem and Cascade Reactions

The reactivity of the enamine functionality also lends itself to the design of elegant tandem and cascade reaction sequences. These processes, where multiple chemical transformations occur in a single pot, are highly sought after for their efficiency and atom economy. This compound can act as a linchpin in such sequences, initiating a series of bond-forming events to rapidly assemble complex molecular architectures from simple starting materials.

Polymer Chemistry: A Monomer for Novel Polymeric Materials

The vinyl group present in this compound positions it as a promising monomer for the synthesis of novel polymers with tailored properties.

Conjugated Polymers with Tunable Electronic Properties

Through appropriate polymerization techniques, such as transition-metal-catalyzed cross-coupling reactions, this compound can be incorporated into conjugated polymer backbones. The electronic properties of these materials can be finely tuned by copolymerization with other monomers, offering a pathway to organic semiconductors with applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The methoxy and pyrrolidinyl substituents can influence the polymer's solubility, morphology, and electronic energy levels.

Functional Polymers for Specific Applications

The pyrrolidine (B122466) ring offers a site for post-polymerization modification, allowing for the introduction of various functional groups. This versatility enables the creation of functional polymers with specific applications. For example, the incorporation of sensing moieties could lead to the development of chemosensors, while the attachment of specific binding agents could be utilized in biomedical applications or separation technologies. The inherent properties of the polymer backbone, combined with the appended functional groups, can result in materials designed for advanced coatings with specific optical or protective properties.

Dye Chemistry and Pigment Development: Chromophore Design and Optical Properties

The electronic nature of this compound makes it an interesting component in the design of new chromophores for dyes and pigments.

Advanced Functional Materials: Integration into Organic Electronic Devices or Optoelectronic Systems

Similarly, the application of this compound in the field of materials science, particularly in the development of advanced functional materials, remains unexplored. There are no published reports on its incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), nor are there any studies on its potential use in optoelectronic systems. As a result, data regarding its electronic properties, film-forming capabilities, or performance in any material application is not available.

Synthesis and Investigation of Analogues and Derivatives

Modification of the Methoxy (B1213986) Group: Varying Alkoxy Substituents

The methoxy group at the 3-position of the benzene (B151609) ring plays a significant role in modulating the electronic properties of the molecule. Replacing the methyl group with larger or more functionalized alkyl chains can systematically alter the compound's physicochemical characteristics, such as lipophilicity, steric profile, and solubility.

Synthesis of these analogues typically follows the same core reaction: the acid-catalyzed condensation of a 3-alkoxyacetophenone with pyrrolidine (B122466). The primary variation lies in the initial preparation of the substituted acetophenone precursor. For instance, Williamson ether synthesis using 3-hydroxyacetophenone and an appropriate alkyl halide can yield a range of 3-alkoxyacetophenones, which are then converted to their corresponding enamines.

The impact of varying the alkoxy substituent is predictable to a degree. Increasing the length of the alkyl chain (e.g., from methoxy to ethoxy or butoxy) generally increases the lipophilicity of the molecule. Introducing polar functional groups on the alkyl chain, such as an ether or hydroxyl group, can conversely increase hydrophilicity. These modifications can be crucial for tuning the molecule's behavior in different solvent systems or its interaction with other molecular entities.

Table 1: Predicted Physicochemical Impact of Alkoxy Group Modification This interactive table outlines the expected changes in molecular properties when the methoxy group of 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene is replaced with other alkoxy substituents.

| Alkoxy Substituent (R-O-) | R Group | Expected Change in Lipophilicity | Potential Steric Influence |

| Methoxy (CH₃O-) | Methyl | Baseline | Minimal |

| Ethoxy (CH₃CH₂O-) | Ethyl | Increase | Minor Increase |

| Isopropoxy ((CH₃)₂CHO-) | Isopropyl | Significant Increase | Moderate Increase |

| Benzyloxy (C₆H₅CH₂O-) | Benzyl | Substantial Increase | Significant Increase |

| 2-Methoxyethoxy (CH₃OCH₂CH₂O-) | 2-Methoxyethyl | Decrease | Minor Increase |

Variations in the Pyrrolidinyl Ring: Other Cyclic Amine Structures

The choice of the secondary amine is critical to the reactivity of the resulting enamine. The superior performance of pyrrolidine in forming highly nucleophilic enamines is well-documented and can be explained by stereoelectronic factors. researchgate.net

Studies comparing enamines derived from pyrrolidine (a five-membered ring), piperidine (a six-membered ring), and morpholine (a six-membered ring with an oxygen atom) reveal a distinct reactivity trend. Pyrrolidine enamines are generally the most reactive. researchgate.netnih.gov This is attributed to the planarity of the five-membered ring, which allows for maximum overlap between the nitrogen's lone pair p-orbital and the π-system of the double bond. researchgate.net This optimal orbital alignment enhances the electron-donating capacity of the nitrogen, making the β-carbon significantly more nucleophilic.

In contrast, six-membered rings like piperidine and morpholine are more conformationally flexible and tend to adopt chair conformations. This geometry leads to a more pyramidalized nitrogen atom, reducing the crucial orbital overlap and thus diminishing the enamine's nucleophilicity. nih.govresearchgate.net The presence of the electronegative oxygen atom in morpholine further withdraws electron density, making its enamines the least reactive among the three. nih.govresearchgate.net

Table 2: Comparative Reactivity of Enamines from Different Cyclic Amines This interactive table summarizes the relative reactivity of enamines derived from the reaction of 3-methoxyacetophenone with various cyclic secondary amines.

| Cyclic Amine | Ring Size | Key Structural Feature | Resulting Enamine Nucleophilicity | Relative Reactivity |

| Pyrrolidine | 5-Membered | High degree of planarity | High | Highest researchgate.netnih.gov |

| Piperidine | 6-Membered | Flexible chair conformation | Moderate | Intermediate |

| Morpholine | 6-Membered | Chair conformation, contains electronegative oxygen | Low | Lowest nih.govresearchgate.net |

Substituent Effects on the Benzene Ring: Electronic and Steric Influences

The benzene ring of this compound can be further functionalized to fine-tune the molecule's electronic properties and reactivity. The influence of a substituent is a combination of inductive and resonance effects.

Introducing additional substituents would have predictable consequences:

Electron-Donating Groups (EDGs) like alkyl or amino groups would further activate the ring, increasing the nucleophilicity of the enamine's β-carbon.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would deactivate the ring, reducing the enamine's nucleophilicity by pulling electron density away from the π-system.

The position of the new substituent is also critical. A group placed at the 4- or 6-position (ortho or para to the methoxy group) would have a more direct electronic interaction with it, while a substituent at the 2- or 5-position would exert different steric and electronic influences on the adjacent enamine group. These modifications can be used to modulate the enamine's reactivity in subsequent reactions like alkylations or acylations. acs.org

Table 3: Predicted Influence of Additional Benzene Substituents This interactive table shows the expected effect of adding a second substituent (at the 4- or 5-position) to the this compound core.

| Substituent (X) | Position | Electronic Effect | Expected Impact on Enamine Nucleophilicity |

| -CH₃ (Methyl) | 4- or 5- | Electron-Donating (Inductive) | Increase |

| -NH₂ (Amino) | 4- or 5- | Strong Electron-Donating (Resonance) | Significant Increase |

| -Cl (Chloro) | 4- or 5- | Electron-Withdrawing (Inductive) | Decrease |

| -NO₂ (Nitro) | 4- or 5- | Strong Electron-Withdrawing (Inductive & Resonance) | Significant Decrease |

Isomeric Forms: Regioisomers and Stereoisomers

Isomerism in derivatives of this compound can arise from the arrangement of substituents on the benzene ring (regioisomers) or the geometry of the enamine double bond (stereoisomers).

Regioisomers : Shifting the positions of the methoxy and pyrrolidinylvinyl groups on the benzene ring would create distinct regioisomers with different properties. For example, in 1-Methoxy-4-(1-pyrrolidinylvinyl)benzene , the methoxy group is para to the vinyl group. In this arrangement, the strong electron-donating resonance effect of the methoxy group would be in direct conjugation with the enamine system, significantly increasing the electron density at the β-carbon and making it a much stronger nucleophile than the 1,3-isomer. Conversely, the 1-Methoxy-2-(1-pyrrolidinylvinyl)benzene isomer would experience strong steric hindrance between the ortho-positioned methoxy and bulky pyrrolidinylvinyl groups, potentially forcing one group out of the plane of the ring and disrupting π-conjugation.

Stereoisomers : For the parent compound derived from a methyl ketone (acetophenone), only one geometric isomer of the enamine is possible. However, if an unsymmetrical ketone with two different α-hydrogens is used (e.g., 3-methoxypropiophenone), two different constitutional isomers of the enamine can be formed: the more substituted (Zaitsev) and the less substituted (Hofmann) double bond isomers. Generally, enamine formation favors the less substituted double bond to minimize steric strain between the amine's substituents and the substituents on the double bond (allylic strain). youtube.com Furthermore, if the β-carbon of the enamine is substituted, E/Z stereoisomers are possible, and their formation can be subject to kinetic or thermodynamic control. manchester.ac.ukchemicalforums.com

Incorporation into Larger Molecular Architectures and Supramolecular Assemblies

The functional groups present in this compound and its analogues make them valuable building blocks for constructing larger, more complex structures such as macrocycles and supramolecular assemblies.

Macrocyclization : The amine functionality is a key component in the synthesis of macrocycles. enamine.netenamine.net By designing bifunctional precursors, such as a diamine condensing with a dialdehyde, large ring structures can be formed through [n+n] condensation reactions. nih.govnih.gov For example, a derivative of 3-methoxyacetophenone containing a second reactive site could be cyclized with a suitable linker. The resulting macrocycles often exhibit unique host-guest chemistry, capable of binding ions or other small molecules. nih.govnih.gov

Supramolecular Assemblies : The substituted benzene ring can act as a scaffold for creating self-assembling systems. Molecules like benzene-1,3,5-tricarboxamides (BTAs) are known to form well-ordered, one-dimensional nanostructures through directional hydrogen bonding. nih.govacs.org By incorporating the methoxy-vinylbenzene motif into a molecule designed for self-assembly, it would be possible to create functional materials where the electronic and reactive properties of the enamine are arranged in a highly ordered fashion. The final morphology of these assemblies can be tuned by modifying substituents, which affects intermolecular forces like hydrogen bonding and π–π stacking. acs.orgmpg.de

Comparative Reactivity Studies of Derivatives

The reactivity of this compound derivatives is primarily defined by the nucleophilicity of the β-carbon atom of the enamine. masterorganicchemistry.comyoutube.com This reactivity can be compared across different analogues and with other classes of nucleophiles.

As established, the choice of the cyclic amine has the most dramatic effect on reactivity, with the order being pyrrolidine > piperidine > morpholine . researchgate.netnih.gov This is due to the superior ability of the five-membered ring to achieve the planar geometry required for optimal nitrogen lone pair donation into the double bond. researchgate.net

Enamines are generally more reactive nucleophiles than enol ethers and unactivated alkenes but are considered softer nucleophiles than enolates. youtube.com A key advantage of using enamines like the Stork enamine reaction is that they can be formed under neutral or mildly acidic conditions, avoiding the strongly basic conditions required for enolate formation, which can cause side reactions. wikipedia.orglibretexts.org

Typical reactions demonstrating the comparative reactivity of these derivatives include:

Alkylation : Reaction with alkyl halides (e.g., methyl iodide, allyl bromide) at the β-carbon to form a new C-C bond. The rate of this Sₙ2 reaction is directly proportional to the enamine's nucleophilicity. masterorganicchemistry.comstudy.com

Acylation : Reaction with acyl halides or anhydrides to produce 1,3-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. wikipedia.orglibretexts.org

By systematically altering the alkoxy group, the amine component, or the benzene substituents, the rate and yield of these fundamental reactions can be precisely controlled.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The development of synthetic routes to chiral derivatives of 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene is a paramount objective for unlocking its full potential, particularly in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals. researchgate.netresearchgate.netsigmaaldrich.comnih.govsemanticscholar.orgsigmaaldrich.comacs.orgnih.gov Future research should focus on asymmetric methodologies that can introduce stereocenters in a controlled manner.

One promising avenue is the application of organocatalysis, particularly using chiral secondary amines like proline and its derivatives. acs.orgwikipedia.orgprinceton.edu These catalysts could facilitate asymmetric transformations such as aldol, Mannich, and Michael reactions where this compound acts as the nucleophile. acs.orgpnas.orgacs.org Another key area is the transition metal-catalyzed asymmetric hydrogenation of the enamine double bond to produce chiral amines. researchgate.netnih.govacs.org This approach is a powerful and atom-economical method for creating stereogenic centers. acs.org

| Catalytic System | Target Reaction | Potential Chiral Product | Predicted Enantiomeric Excess (e.e.) |

| (S)-Proline | Michael Addition to Nitroalkenes | Chiral γ-nitro amine | 90-99% |

| Chiral Phosphine-Iridium Complex | Asymmetric Hydrogenation | Chiral saturated amine | >95% |

| Chiral Diamine Catalyst | Aldol Reaction with Aldehydes | Chiral β-hydroxy ketone | 85-98% |

This table presents hypothetical data based on known asymmetric enamine catalysis to illustrate potential research outcomes.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the formation and subsequent reactions of this compound necessitates the use of advanced spectroscopic techniques for real-time monitoring. perkinelmer.comwaters.comuvic.ca Such studies can provide invaluable kinetic and mechanistic data, which are crucial for optimizing reaction conditions and uncovering novel reactivity. perkinelmer.comacs.orgresearchgate.net

In situ spectroscopic methods such as stopped-flow Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, intermediates, and products as a function of time. perkinelmer.comuvic.caacs.orgresearchgate.netnih.gov Furthermore, mass spectrometry techniques, like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer, could offer rapid structural information on reaction components without extensive sample preparation. waters.com

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In Situ NMR Spectroscopy | Reaction kinetics, detection of intermediates, structural elucidation | Monitoring the rate of enamine formation and its subsequent reaction with electrophiles. |

| Stopped-Flow FT-IR | Fast reaction kinetics, vibrational changes | Studying the kinetics of rapid reactions, such as protonation or initial bond formation. |

| Ambient Ionization Mass Spectrometry (e.g., ASAP-MS) | Real-time reaction progress, product identification | Rapid screening of reaction conditions and identification of products and byproducts. |

Exploration of Solid-State Reactivity and Crystallization Engineering

The investigation of the solid-state properties and reactivity of this compound opens up avenues for solvent-free reactions and the development of new materials. researchgate.netcambridge.orgias.ac.inacs.orgacs.org The topochemical principle, which states that solid-state reactions proceed with minimal atomic and molecular movement, suggests that the crystal packing of this compound will dictate its reactivity in the solid state. ias.ac.in

Future work should involve the growth of high-quality single crystals and their characterization by X-ray diffraction to understand the intermolecular interactions and packing motifs. pnas.org This knowledge can then be used in the field of crystallization engineering to design polymorphs with desired properties or to co-crystallize it with other molecules to facilitate specific solid-state reactions. Photodimerization or other cycloaddition reactions in the solid state could be explored, potentially leading to novel and stereospecific products.

Integration into Nanomaterials and Hybrid Systems

The functionalization of nanomaterials with organic molecules is a rapidly growing field, and this compound could serve as a valuable ligand for surface modification. rsc.orgnih.govmdpi.com The enamine moiety can act as a point of attachment to the surface of various nanoparticles, such as those made of iron oxide, gold, or silica. nih.govamidbiosciences.com

The pyrrolidinyl group could be quaternized to introduce a permanent positive charge, facilitating electrostatic interactions with negatively charged surfaces or biomolecules. nih.gov The vinyl group offers a site for further chemical modification on the nanoparticle surface through polymerization or addition reactions. Such functionalized nanoparticles could find applications in catalysis, sensing, or biomedical imaging. rsc.orgnih.gov

| Nanomaterial | Functionalization Strategy | Potential Application |

| Iron Oxide Nanoparticles | Direct coordination or silanization followed by reaction with the enamine | Magnetic resonance imaging (MRI) contrast agents, drug delivery |

| Gold Nanoparticles | Thiol-ene click reaction with a thiol-modified enamine derivative | Colorimetric sensors, catalysis |

| Silica Nanoparticles | Covalent attachment via a linker to the enamine | Stationary phase in chromatography, controlled release systems |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides a powerful toolkit for the rational design of new molecules with tailored properties, and this approach can be applied to this compound. enamine.net Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.govacs.orgnih.govresearchgate.netscribd.com

By computationally screening a library of virtual derivatives with different substituents on the phenyl ring or the pyrrolidine (B122466) moiety, it is possible to identify candidates with enhanced nucleophilicity, altered redox potentials, or specific optical properties. nih.govnih.gov For example, the introduction of electron-withdrawing groups could modulate the compound's reactivity in new ways. These theoretical predictions can then guide synthetic efforts, saving time and resources.

| Computational Method | Predicted Property | Application in Derivative Design |

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, bond dissociation energies | Predicting reactivity, nucleophilicity, and electrophilicity of new derivatives. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Designing derivatives with specific photophysical properties for optoelectronics. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding the dynamic behavior of derivatives in different environments. |

Applications in Photochemistry and Optoelectronics

The conjugated π-system of this compound, which includes the phenyl ring, the vinyl group, and the nitrogen lone pair of the pyrrolidine, suggests that it may possess interesting photophysical properties. rsc.orgresearchgate.netresearchgate.net The photochemistry of enamines can involve a variety of transformations, including cis-trans isomerization and cycloaddition reactions. researchgate.netnih.gov

Future research should explore the absorption and emission properties of this compound. It is conceivable that it could function as a fluorescent probe or as a component in photoresponsive materials. rsc.orgnih.gov The electron-donating nature of both the methoxy (B1213986) and pyrrolidinyl groups could lead to a significant intramolecular charge transfer character in the excited state, a property that is often exploited in the design of materials for nonlinear optics and optoelectronics.

Mechanistic Studies of Unexpected Reactivity Patterns

While the general reactivity of enamines is well-understood, specific substitution patterns can lead to unexpected reaction pathways. pnas.orgnih.gov Detailed mechanistic studies on the reactions of this compound are crucial for uncovering such novel reactivity.

Isotopic labeling studies, kinetic analysis, and the trapping of reactive intermediates can provide experimental evidence for reaction mechanisms. In conjunction with computational studies, a detailed picture of the reaction energy surface can be constructed. This could lead to the discovery of new transformations and a more profound understanding of the factors that control the reactivity of this particular enamine.

Q & A

Q. What are the common synthetic routes for 1-Methoxy-3-(1-pyrrolidinylvinyl)benzene, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling 1-methoxy-3-bromobenzene with a pyrrolidinylvinyl organometallic reagent (e.g., Grignard or organozinc) under inert conditions (argon/nitrogen) is a viable route . Optimization of catalysts (e.g., CuI/PPh₃ systems) and bases (KOH) improves coupling efficiency . Reaction temperature (e.g., 120°C for 24 hours) and solvent polarity (n-pentane/DCM mixtures) are critical for minimizing side products .

Q. Methodological Table: Key Reaction Parameters

Q. What analytical techniques are recommended for structural confirmation of this compound?

Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

- ¹H NMR : Methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–7.3 ppm), and pyrrolidine vinyl protons (δ 5.5–6.2 ppm, split due to coupling) .

- ¹³C NMR : Methoxy carbon (~δ 55 ppm), quaternary carbons in the aromatic ring (~δ 124–159 ppm) .

HRMS (e.g., GC-MS) confirms molecular weight (C₁₃H₁₇NO requires m/z = 203.13) .

Advanced Research Questions

Q. How can stereochemical outcomes in the pyrrolidinylvinyl group be controlled during synthesis?

The E/Z configuration of the vinyl-pyrrolidine moiety depends on:

Q. How should researchers address discrepancies in reported bioactivity data for similar compounds?

Contradictions in antimicrobial or antitumor activity (e.g., EC₅₀ variations) may arise from:

- Assay conditions : Differences in cell lines (e.g., E. coli vs. P. aeruginosa) or incubation times .

- Compound purity : HPLC-grade purity (>95%) is essential; impurities like nitro derivatives can skew results .

- Structural analogs : Compare with 1-Methoxy-3-(2-nitroprop-1-enyl)benzene, which shows cytotoxicity via nitro group reduction .

Q. Methodological Workflow for Bioactivity Validation

Purification : Column chromatography (silica gel, gradient elution).

Dose-response assays : Test across 3+ cell lines with triplicate measurements.

Mechanistic studies : Use fluorescence microscopy to track cellular uptake .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Methoxy group’s electron-donating effect reduces aromatic ring reactivity .

- Transition states : Energy barriers for substitutions at the 3-position (meta to methoxy) .

Validate predictions with kinetic experiments (e.g., Hammett plots) using derivatives with varying substituents .

Q. How do collision cross-section (CCS) values aid in mass spectrometry-based identification?

CCS data (e.g., [M+H]⁺ = ~140–153 Ų) from ion mobility spectrometry (IMS) differentiate isomers and adducts . For example, compare experimental CCS with predicted values (using MOBCAL) to confirm the absence of structural analogs like 1-Methoxy-3-(3-methylbut-2-enyl)benzene .

Q. What strategies optimize catalytic systems for large-scale synthesis while minimizing waste?

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce solvent use .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste disposal .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles for reuse (≥5 cycles without activity loss) .

Data Analysis & Contradiction Resolution

Q. How to resolve conflicting NMR data for structurally similar compounds?

Q. What statistical approaches validate reproducibility in reaction optimization studies?

Q. How does the pyrrolidine ring influence the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.